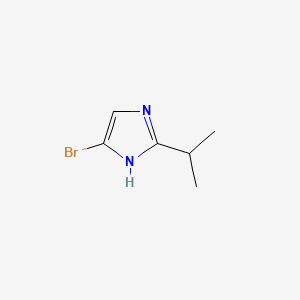

4-bromo-2-isopropyl-1H-imidazole

Description

Propriétés

IUPAC Name |

5-bromo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXBJSJPKAAQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282416 | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256643-65-8 | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-(propan-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification and Nomenclature in Halogenated Imidazole Derivatives

4-Bromo-2-isopropyl-1H-imidazole is a distinct chemical entity characterized by a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This core structure classifies it as an imidazole (B134444). Its nomenclature further reveals the presence of three substituents: a bromine atom at the 4th position, an isopropyl group at the 2nd position, and a hydrogen atom on one of the nitrogen atoms, denoted by the "1H" prefix.

The presence of the bromine atom places this compound within the broad class of halogenated imidazoles. Halogenation is a common strategy in medicinal chemistry and materials science to modulate the physicochemical properties of a molecule, such as its reactivity, lipophilicity, and metabolic stability. The specific positioning of the bromo and isopropyl groups on the imidazole ring gives rise to a unique electronic and steric profile that can influence its interactions with other molecules.

| Property | Value | Source |

| CAS Number | 1256643-65-8 | matrixscientific.com |

| Molecular Formula | C6H9BrN2 | matrixscientific.com |

| Molecular Weight | 189.06 g/mol | matrixscientific.com |

| MDL Number | MFCD19103367 | matrixscientific.com |

This interactive table provides key identifiers for this compound.

The Enduring Significance of the Imidazole Heterocycle

The imidazole (B134444) ring is a ubiquitous and vital scaffold in both chemical and biological realms. nih.gov Its prevalence stems from its unique aromatic character and amphoteric nature, meaning it can act as both a weak acid and a weak base. nih.gov This dual reactivity is crucial in many biological processes.

In biological systems, the imidazole moiety is most famously found in the amino acid histidine. nih.gov Histidine residues in proteins play critical roles in enzyme catalysis, metal ion coordination (as seen in hemoglobin), and maintaining physiological pH through their buffering capacity. nih.govscispace.com The decarboxylation of histidine produces histamine, a key signaling molecule involved in immune responses and neurotransmission. nih.gov

The therapeutic importance of the imidazole nucleus is vast. A multitude of drugs incorporate this ring system, demonstrating a wide array of biological activities. These include antifungal agents, antibiotics, and antihypertensive medications. nih.gov The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a privileged structure in drug design, enabling it to bind effectively to biological targets. matrixscientific.com

Charting the Research Horizons for 4 Bromo 2 Isopropyl 1h Imidazole

While specific research dedicated exclusively to 4-bromo-2-isopropyl-1H-imidazole is not extensively documented in publicly available literature, its structural motifs suggest several potential research trajectories. The investigation of closely related compounds provides a framework for understanding its potential applications.

For instance, substituted bromo-imidazoles are valuable intermediates in organic synthesis. A recent study highlighted the development of a cost-effective and scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole, emphasizing its role as a key building block for constructing various active pharmaceutical ingredients (APIs). thieme-connect.deresearchgate.net This suggests that this compound could similarly serve as a versatile precursor for more complex molecules. The bromo substituent provides a reactive handle for cross-coupling reactions, such as the Suzuki or Stille couplings, allowing for the introduction of diverse functional groups at the 4-position.

Furthermore, the combination of a halogen atom and an alkyl group on the imidazole (B134444) ring can be found in compounds with demonstrated biological activity. For example, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a known pharmaceutical intermediate. chemicalbook.com While a benzimidazole (B57391), this highlights the utility of the bromo- and isopropyl-substituted imidazole framework in the synthesis of kinase inhibitors for therapeutic use. chemicalbook.com

Given the established importance of halogenated imidazoles in medicinal chemistry, future research on this compound could logically explore its potential as:

A scaffold for novel therapeutic agents: Systematic screening for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, would be a primary research direction.

A synthetic intermediate: Its utility in the synthesis of complex, polyfunctional molecules for pharmaceutical or materials science applications warrants investigation.

A probe for studying biological systems: The unique substitution pattern could be leveraged to design specific molecular probes to investigate enzyme active sites or receptor binding pockets.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of this compound, a key building block for various biologically active molecules, can be achieved through several methodologies. A primary route involves the direct electrophilic bromination of its precursor, 2-isopropyl-1H-imidazole. This section delves into the specifics of this synthetic approach.

Iv. Medicinal Chemistry and Biological Activity Investigations of 4 Bromo 2 Isopropyl 1h Imidazole

Antimicrobial Properties

General studies on bromo-substituted imidazoles have indicated potential for antimicrobial effects. The presence of a halogen, such as bromine, on the imidazole (B134444) ring is often associated with enhanced biological activity. However, specific data on the antibacterial and antifungal efficacy of 4-bromo-2-isopropyl-1H-imidazole is not available.

There are no published studies detailing the antibacterial activity of this compound against specific bacterial strains. Therefore, no data is available to be presented in a table.

Similarly, research specifically evaluating the antifungal activity of this compound against key fungal pathogens like Candida albicans and Cryptococcus neoformans has not been reported in the available literature. Consequently, no data can be provided.

While the principles of structure-activity relationships (SAR) are crucial in medicinal chemistry, a specific SAR study for the antimicrobial potency of this compound and its derivatives is not documented. General SAR studies on other imidazole series often highlight the importance of the nature and position of substituents on the imidazole core for antimicrobial activity.

Anticancer Potential

The anticancer potential of imidazole derivatives is a significant area of research, with some compounds showing promise as inhibitors of cancer cell growth. However, specific investigations into the anticancer effects of this compound are absent from the public domain.

There is no available data from studies that have specifically assessed the ability of this compound to inhibit the proliferation of cancer cells.

Likewise, there are no published findings on the capacity of this compound to induce apoptosis, or programmed cell death, in cancer cells.

Suppression of DUX4 Expression in Relation to Cancer and Muscular Dystrophies

The aberrant expression of the Double Homeobox 4 (DUX4) protein is a key pathological driver in Facioscapulohumeral Muscular Dystrophy (FSHD) and has also been implicated in the progression of certain cancers. nih.govgoogle.com Consequently, the suppression of DUX4 has emerged as a significant therapeutic strategy. Research into imidazole derivatives has identified their potential in this area.

Notably, studies on substituted imidazoles have shown that these compounds can inhibit the proliferation of cancer cells. Specifically, research on 2-bromo-5-isopropyl-1H-imidazole, a structural isomer of this compound, has indicated its ability to suppress DUX4 expression. This finding suggests that the bromo-isopropyl-imidazole scaffold may be a promising starting point for developing DUX4 repressors. The development of such compounds is the subject of ongoing research, with various small molecules being investigated for their ability to treat diseases linked to DUX4 expression. google.com The mechanism often involves antisense oligonucleotides or small molecules that can interfere with DUX4 transcription or the stability of its mRNA. nih.govscience.gov While direct evidence for this compound is still emerging, the activity of its isomer provides a strong rationale for its investigation as a potential DUX4-suppressing agent for therapeutic use in FSHD and oncology.

Selective Targeting of Cancer Cell Pathways

The imidazole scaffold is a prevalent feature in many compounds developed to selectively target pathways crucial for cancer cell survival and proliferation. semanticscholar.orgbiomedpharmajournal.org Derivatives of imidazole and its fused-ring analogue, benzimidazole (B57391), have been shown to exert anticancer effects by interfering with specific molecular targets. For instance, compounds structurally related to this compound, such as 2-isopropylbenzimidazole derivatives, have been evaluated for their ability to inhibit receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com Inhibition of VEGFR-2 is a key strategy in halting tumor angiogenesis and growth.

Furthermore, various heterocyclic drugs, including those with imidazole cores, have been designed to target other critical cancer pathways. nih.gov These include the c-Met kinase, involved in cell motility and invasion, and the Epidermal Growth Factor Receptor (EGFR), a driver in many epithelial cancers. nih.gov The cytotoxic activity of many imidazole-based compounds is often traced back to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. biomedpharmajournal.orgnih.gov For example, certain phenomidazole derivatives have been shown to induce G0/G1 cycle arrest in nasopharyngeal carcinoma cells. nih.gov While direct studies on the specific pathways targeted by this compound are not extensively documented, its structural features suggest a potential for interaction with kinase-driven signaling pathways, similar to other substituted imidazoles investigated in oncology. mdpi.comnih.gov

Comparison of Cytotoxicity with Substituted Imidazole Analogs

The cytotoxic potential of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Comparative studies reveal significant differences in activity based on these molecular modifications. For instance, research on isatin–podophyllotoxin hybrids demonstrated that the inclusion of bromo substituents enhanced inhibitory activity against cancer cell lines. rsc.org Similarly, comparisons between 2-isopropylbenzimidazole and 2-furylbenzimidazole derivatives showed that the substituent at the 2-position significantly influenced potency against various cancer cell lines. mdpi.com

Studies on arylethanolimidazoles have also shown that the position of a bromine atom on a linked phenyl ring can greatly influence activity. mdpi.com Furthermore, investigations into imidazolium (B1220033) salts have indicated that both steric and electronic effects, such as the presence of a bulky 2-naphthylmethyl group or an electron-donating 4-methylbenzyl group, play an important role in modulating cytotoxic activity. rsc.org

Interactive Table: Comparative Cytotoxicity of N-phenyl substituted N'-(4-imidazole-ethyl)thioureas This table is based on data from a study on precision-cut rat liver slices, measuring LDH leakage as an indicator of cytotoxicity. Higher LDH leakage indicates greater cytotoxicity. nih.gov

| Compound | p-Substituent on Phenyl Ring | Electron-Withdrawing/Donating Nature | % LDH Leakage (at 1000 µM after 6h) |

| 8 | Bromo (Br) | Electron-withdrawing | >95% |

| 9 | Nitro (NO₂) | Strongly Electron-withdrawing | >95% |

| 7 | Chloro (Cl) | Electron-withdrawing | Significant cytotoxicity at 100 µM |

| 6 | Methoxy (B1213986) (OCH₃) | Electron-donating | 40.6% |

This data illustrates a clear trend where imidazole analogs with strongly electron-withdrawing substituents exhibit higher cytotoxicity. nih.gov

The electronic properties of substituents on the imidazole ring are a critical determinant of a compound's biological activity. Electron-withdrawing groups, such as halogens (bromo, chloro) and nitro groups, can significantly enhance cytotoxicity compared to electron-donating groups like methyl or methoxy groups. nih.gov

A key study on N-substituted N'-(4-imidazole-ethyl)thioureas found a direct correlation between the electron-withdrawing capacity of the substituent and the level of cytotoxicity. nih.gov Imidazole derivatives with bromo and nitro substituents were significantly more cytotoxic than the analog with a methoxy substituent. nih.gov The strong electron-withdrawing nature of the bromine atom in this compound alters the electron density distribution across the imidazole ring. This electronic perturbation can influence the molecule's acidity, its ability to form hydrogen bonds, and its interaction with biological macromolecules, thereby enhancing its cytotoxic effects. This principle is further supported by research showing that the push/pull of electron density by substituents is crucial for influencing the donor capacity of the imidazole nitrogen, which is often key to biological interactions. researchgate.net

Charge-transfer (CT) interactions, both within a molecule (intramolecular) and between molecules, can play a significant role in the mechanism of action for biologically active compounds. In substituted imidazoles, the ring can act as a π-conjugated bridge between electron-donating and electron-accepting groups, creating a "push-pull" system. beilstein-journals.org In this compound, the isopropyl group can be considered weakly electron-donating, while the bromine atom is electron-withdrawing. This arrangement can facilitate intramolecular charge transfer.

Such CT characteristics are fundamental to how a molecule interacts with its biological targets. researchgate.net These interactions can influence the binding affinity of the compound to the active site of an enzyme or a receptor pocket. rsc.org The formation of a CT complex with a biological macromolecule, such as a protein or DNA, can disrupt its normal function, leading to a cytotoxic outcome. The substitution of an imidazole ring with an electron-withdrawing group has been shown to result in an intense intramolecular charge-transfer absorption band, indicating a strong polarization of the molecule, which could be a key factor in its biological activity. oup.com

Enzyme and Receptor Interaction Studies

The imidazole ring is a common structural motif in a wide array of enzyme inhibitors, making it a valuable scaffold for therapeutic development. researchgate.netnih.gov A primary mechanism for this inhibitory activity is the ability of one of the imidazole's nitrogen atoms to coordinate with a metal ion in the active site of a metalloenzyme. nih.gov Metalloenzymes are a large class of therapeutic targets involved in numerous diseases.

For example, many antifungal drugs are imidazole derivatives that target lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme, by having their nitrogen atom bind to the heme iron in the enzyme's active site. nih.govacs.org This mode of action highlights the potential of this compound to act as an inhibitor for similar metalloenzymes. Furthermore, research on related imidazole compounds, such as 2-isopropyl-1H-imidazole-4-carboxylic acid, has demonstrated inhibitory potential against other enzyme classes, including carbonic anhydrases and histone deacetylases, which are also important targets in cancer therapy. Given the prevalence of the imidazole scaffold in successful enzyme inhibitors, this compound represents a promising candidate for screening and development as a novel inhibitor for various therapeutic targets. nih.gov

Modulating Signaling Pathways through Receptor Interactions

The imidazole scaffold is a crucial component in many biologically active molecules, largely due to its ability to interact with various biological receptors and modulate their signaling pathways. nih.gov Derivatives of imidazole are known to interact with enzymes or receptors, which can lead to the inhibition of their activity or the modulation of cellular signaling cascades. evitachem.com These interactions can influence fundamental cellular processes, including cell proliferation and apoptosis. Research into related compounds suggests that imidazole derivatives can function as either inhibitors or activators of key proteins within these pathways. evitachem.com

While specific studies on this compound are limited, the general behavior of this class of compounds indicates its potential to participate in receptor-mediated signaling. The electronic properties of the imidazole ring, combined with the specific substitutions, allow it to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with the binding sites of receptors. This interaction can trigger conformational changes in the receptor, initiating or blocking downstream intracellular signals. For example, studies on other imidazole-based molecules have shown modulation of G protein-coupled receptor (GPCR) signaling, which is a critical pathway for numerous physiological processes. nih.gov

Influence of Bromine and Isopropyl Groups on Binding Affinity and Selectivity

The specific substituents on the imidazole ring, namely the bromine atom and the isopropyl group, are critical in determining the binding affinity and selectivity of this compound for its molecular targets.

The bromine atom at position 4 contributes to the molecule's electronic character and lipophilicity. Halogens can form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity. science.gov In some contexts, such as certain endothelin receptor antagonists, a bromo-substituent has been shown to improve binding affinity for the target receptor. acs.org However, the influence of a halogen is highly context-dependent; in other cases, such as for a class of angiotensin II (AT1) receptor blockers, lipophilic halogen substituents have been found to be unfavorable for binding affinity. uoa.gr The position of the bromine atom is also crucial, as it dictates the regioselectivity of interactions.

The isopropyl group at position 2 adds steric bulk and hydrophobicity. This bulky group can fit into specific hydrophobic pockets within a receptor's binding site, potentially increasing binding affinity through favorable hydrophobic interactions. doi.org Research on ligands for the angiotensin II AT2 receptor has shown that small, bulky groups like isopropyl can confer high affinity and selectivity. diva-portal.org The additional hydrophobic interactions from the branched methyl groups of the isopropyl substituent can sometimes compensate for potential steric hindrance, although this balance is delicate. doi.org

The combination of these two groups creates a unique steric and electronic profile that governs how the molecule interacts with its biological targets, influencing both how strongly it binds (affinity) and its preference for one target over others (selectivity).

Table 1: Influence of Substituent Groups on Receptor Binding

| Substituent | Position | Potential Influence on Binding Affinity & Selectivity | References |

| Bromine | 4 | - Increases lipophilicity.- Can form halogen bonds, potentially enhancing affinity.- Electronic effects can modulate interactions with receptor sites.- Influence is highly dependent on the specific target receptor. | acs.orguoa.gr |

| Isopropyl | 2 | - Provides steric bulk.- Enhances hydrophobicity, allowing for interactions with lipophilic pockets in receptors.- Can increase both binding affinity and selectivity for specific targets. | doi.orgdiva-portal.org |

Mechanisms of Biological Action

Investigation of Molecular Targets (e.g., Enzymes, Receptors)

The biological activity of this compound is determined by its interaction with specific molecular targets, which are typically proteins such as enzymes or receptors. evitachem.com While the precise targets for this specific compound are a subject of ongoing investigation, research on structurally similar imidazole derivatives provides insight into potential targets.

Imidazole derivatives have been successfully developed as inhibitors of various enzymes and as ligands for numerous receptors. The presence of the bromine atom and the isopropyl group is known to enhance binding affinity to the active sites of enzymes or the ligand-binding domains of receptors.

Potential molecular targets for compounds with this structural motif include:

Enzymes: Imidazole-based compounds have been investigated as inhibitors of enzymes like Cytochrome P450 (e.g., CYP26A1) and kinases. doi.orgresearchgate.net

G Protein-Coupled Receptors (GPCRs): This large family of receptors is a common target for imidazole derivatives. Specific examples include angiotensin II receptors (AT1 and AT2) and endothelin (ET) receptors, which are crucial in regulating blood pressure. acs.orguoa.grdiva-portal.org

Table 2: Potential Molecular Targets for Imidazole Derivatives

| Target Class | Specific Example | Biological Function | References |

| Enzymes | CYP26A1 | Retinoic acid metabolism | doi.org |

| Kinases (e.g., RIP1, CDK8/19) | Cell signaling, inflammation, cell cycle control | researchgate.net | |

| Receptors (GPCRs) | Angiotensin II Receptor (AT1, AT2) | Blood pressure regulation, cell proliferation | uoa.grdiva-portal.org |

| Endothelin Receptor (ETA, ETB) | Vasoconstriction, blood pressure control | acs.org |

Elucidation of Specific Pathways Involved

The modulation of molecular targets by this compound would lead to the perturbation of specific cellular signaling pathways. Based on the potential targets identified from analogous compounds, several key pathways could be implicated.

If the compound targets angiotensin II or endothelin receptors , it would likely influence the Renin-Angiotensin System (RAS) or endothelin signaling pathways, respectively. acs.orguoa.gr These pathways are central to cardiovascular homeostasis, and their modulation can affect blood pressure, vasoconstriction, and cellular growth.

Interaction with enzyme targets such as kinases would implicate pathways involved in cell proliferation, inflammation, and apoptosis . researchgate.net For example, inhibition of specific kinases is a well-established strategy in cancer therapy. If the target were an enzyme like CYP26A1 , the compound would interfere with retinoic acid signaling , a pathway critical for embryonic development and cellular differentiation. doi.org The ability of imidazole derivatives to interact with such a diverse range of targets highlights their potential to influence multiple and distinct biological pathways.

Comparative Biological Activity with Analogous Imidazole Compounds

Comparison with 2-Bromo-5-isopropyl-1H-imidazole

A direct structural analog of this compound is its positional isomer, 2-bromo-5-isopropyl-1H-imidazole. In this analog, the positions of the bromine and isopropyl groups on the imidazole ring are swapped. This seemingly minor structural change can lead to significant differences in chemical reactivity and biological activity.

Studies on 2-bromo-5-isopropyl-1H-imidazole have suggested potential anticancer properties, specifically through the suppression of DUX4 expression, and have also indicated possible antimicrobial activity. It is plausible that this compound could exhibit similar types of biological activities, but the potency and specific mechanisms are expected to differ due to the altered stereoelectronic profile.

Table 3: Comparison of Imidazole Isomers

| Feature | This compound | 2-Bromo-5-isopropyl-1H-imidazole | Reference |

| CAS Number | 1256643-65-8 | Not explicitly found, but related to CAS 1824465-71-5 (methylated form) | matrixscientific.com |

| Structure | Bromine at position 4, Isopropyl at position 2 | Bromine at position 2, Isopropyl at position 5 | |

| Key Difference | Different spatial arrangement of functional groups | Different spatial arrangement of functional groups | |

| Predicted Impact | Expected to have distinct binding affinity, selectivity, and regioselectivity in reactions compared to its isomer. | Investigated for potential anticancer and antimicrobial activities. |

Comparison with Other Brominated Imidazoles

The biological profile of this compound can be understood by comparing it with other brominated imidazole derivatives that have been investigated for their therapeutic potential. The nature, number, and position of substituents on the imidazole ring dramatically influence the compound's activity.

For instance, 2,4,5-tribromoimidazole (TBI) has been synthesized and evaluated for its antimicrobial properties. Studies have shown that TBI itself exhibits antimicrobial activity, but this activity was reduced upon complexation with various metal ions like Co(II), Cu(II), and Ni(II). eijbps.com This contrasts with other studies where halogenation, specifically bromination, has been shown to enhance biological effects.

In the context of marine natural products, bromoageliferin , a brominated pyrrole-imidazole alkaloid, and its analogs have been studied for their ability to inhibit biofilm formation in bacteria like Pseudomonas aeruginosa. nih.gov Research on these compounds has highlighted the significance of the bromine atom's presence and position. For example, bromoageliferin, which contains a bromine atom, was found to be more active than its non-brominated counterpart. nih.gov

| Compound Name | Core Structure | Key Substituents | Reported Biological Activity | Reference |

|---|---|---|---|---|

| This compound | Imidazole | 4-Bromo, 2-Isopropyl | Building block for bioactive molecules | matrixscientific.com |

| 2,4,5-tribromoimidazole | Imidazole | 2,4,5-Tribromo | Antimicrobial | eijbps.com |

| Bromoageliferin | Pyrrole-imidazole | Brominated bicyclic core | Antibacterial, Biofilm inhibition | nih.gov |

| 7-bromo-2-(2-chrolophenyl)-imidazoquinolin-4(5H)-one | Imidazoquinoline | 7-Bromo, 2-(2-chlorophenyl) | mPGES-1 inhibition (anti-inflammatory) | nih.gov |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Indolyl-benzimidazole | 5-Bromo (on indole), 6,7-dimethyl (on benzimidazole) | Antifungal (Candida albicans) | mdpi.com |

Analysis of Structural Differences and Resultant Biological Variations

The structure-activity relationship (SAR) of brominated imidazoles reveals that subtle changes in molecular structure can lead to significant differences in biological activity.

Position and Number of Bromine Atoms: The location of the bromine atom on the imidazole ring is critical. In studies of bromoageliferin analogs, it was observed that the presence of a bromine atom was crucial for antibacterial activity against P. aeruginosa. However, the presence of a second bromine atom at a different position decreased the activity, indicating that an optimal level of bromination exists. nih.gov Similarly, studies on indolyl-benzimidazoles showed that introducing a bromine atom into the benzimidazole core led to a significant increase in antimicrobial activity against both S. aureus and C. albicans. mdpi.com For instance, the minimum inhibitory concentration (MIC) against S. aureus dropped from 31.1 µg/mL to 0.98 µg/mL after bromination. mdpi.com

Nature of Other Substituents: The biological activity of a brominated imidazole is not solely determined by the bromine atom but by the interplay of all substituents. In this compound, the isopropyl group at the 2-position is a key feature. This alkyl group increases the lipophilicity of the molecule compared to a simple methyl or hydrogen substituent, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. ontosight.ai In contrast, the presence of an aryl group, as seen in many anticancer imidazole derivatives, facilitates π-π stacking interactions with biological targets. nih.gov The combination of a bromine atom with a nitro group, as seen in compounds like 2-bromo-1,5-dimethyl-4-nitro-1H-imidazole, often imparts potent antimicrobial and antitubercular activity. ontosight.aiclinmedkaz.org

Future Directions in Drug Discovery and Development

The imidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. biomedpharmajournal.orgajrconline.org The versatility of imidazole chemistry allows for the creation of diverse molecular libraries to target a wide range of diseases. nih.govmdpi.com

Design and Synthesis of Novel Bioactive Molecules

The design of new drugs often involves using existing bioactive scaffolds like this compound as a starting point. Future research will likely focus on several key strategies:

Molecular Hybridization: This approach involves combining the brominated imidazole pharmacophore with other known bioactive moieties to create hybrid molecules with potentially synergistic or novel activities. For example, linking a brominated imidazole to a quinolone, coumarin, or triazole structure could generate compounds with enhanced antibacterial or anticancer profiles. nih.gov

Scaffold Hopping and Bioisosteric Replacement: The isopropyl group could be replaced with other alkyl or cycloalkyl groups to fine-tune lipophilicity and steric interactions. The bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to modulate electronic properties and metabolic stability.

Structure-Based Drug Design: For specific targets, such as bacterial enzymes or protein kinases, computational docking studies can be used to design novel derivatives of this compound that fit optimally into the active site. researchgate.net This allows for a more rational approach to optimizing potency and selectivity. The synthesis of such novel analogs can be achieved through established methods, including microwave-assisted organic synthesis, which can accelerate the drug discovery process. biomedpharmajournal.org

Preclinical Studies and In Vitro / In Vivo Efficacy

Any newly designed molecule must undergo rigorous preclinical evaluation to determine its therapeutic potential.

V. Advanced Research Techniques and Methodologies Applied to 4 Bromo 2 Isopropyl 1h Imidazole

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of a molecule. For 4-bromo-2-isopropyl-1H-imidazole, ¹H NMR and ¹³C NMR spectra provide definitive proof of its structure by identifying the chemical environments of the hydrogen and carbon atoms.

While specific experimental spectra for this compound are not detailed in the reviewed literature, the expected signals can be predicted based on its molecular structure. The ¹H NMR spectrum would feature distinct signals for the isopropyl group's methyl and methine protons, a signal for the lone proton on the imidazole (B134444) ring (at C5), and a broad signal for the N-H proton. The integration of these signals would correspond to the number of protons in each environment.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Signal Type | Attributed Protons/Carbons |

|---|---|---|---|

| ¹H | 1.2 - 1.4 | Doublet | Isopropyl -CH₃ |

| ¹H | 3.0 - 3.3 | Septet | Isopropyl -CH |

| ¹H | ~7.0 | Singlet | Imidazole C5-H |

| ¹H | 10 - 12 (broad) | Singlet | Imidazole N-H |

| ¹³C | ~22 | - | Isopropyl -CH₃ |

| ¹³C | ~28 | - | Isopropyl -CH |

| ¹³C | ~115 | - | Imidazole C5 |

| ¹³C | ~120 | - | Imidazole C4 |

Note: The predicted values are estimates based on typical chemical shifts for similar structural motifs.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to verify its molecular formula, C₆H₉BrN₂.

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Molecular Data for this compound from Mass Spectrometry

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉BrN₂ | matrixscientific.com |

| Molecular Weight | 189.06 g/mol | matrixscientific.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various bonds.

Key expected absorptions include a broad band for the N-H stretch of the imidazole ring, sharp bands for the C-H stretching of the isopropyl group, a C=N stretching vibration from the imidazole ring, and a C-Br stretching frequency in the lower wavenumber region. These data, collectively, provide a molecular fingerprint. bohrium.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) Range |

|---|---|---|

| N-H | Stretch (broad) | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=N | Stretch | 1600 - 1670 |

X-ray Crystallography for Structural Elucidation

Despite its power, a search of the current literature did not yield a published crystal structure for this compound. Should such a study be undertaken, it would provide invaluable data for understanding its physical properties and for the rational design of new materials or molecules where it is used as a building block.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides theoretical insight into molecular structures, properties, and reactivity, complementing experimental findings. Techniques like Density Functional Theory (DFT) can be used to model the geometric and electronic properties of this compound.

These studies can calculate optimized molecular geometry, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding its chemical behavior.

In silico methods are instrumental in predicting the reactivity and selectivity of molecules before engaging in extensive laboratory work. For this compound, molecular modeling can be used to predict sites of electrophilic and nucleophilic attack.

The bulky isopropyl group at the C2 position introduces significant steric hindrance, which is expected to direct reactions away from its immediate vicinity. Concurrently, the electron-withdrawing bromine atom at the C4 position influences the electronic distribution within the imidazole ring. Computational models can quantify these steric and electronic effects to predict the outcomes of various chemical reactions, such as Suzuki couplings, where the compound has been used as a reactant googleapis.com. These predictive models are valuable for optimizing reaction conditions and designing efficient synthetic pathways.

Molecular Docking for Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchr.org In the context of this compound, molecular docking studies are instrumental in elucidating its potential interactions with biological targets such as enzymes and receptors.

Research Findings:

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous imidazole derivatives. For instance, molecular docking studies on other imidazole-based compounds have been used to investigate their binding modes with various enzymes. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for biological activity.

In a typical molecular docking simulation for this compound, the compound would be docked into the active site of a target protein. The results would provide a binding energy score, indicating the affinity of the compound for the target, and a detailed visualization of the binding pose. For example, the imidazole ring can act as a hydrogen bond donor or acceptor, while the isopropyl group can engage in hydrophobic interactions. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

A hypothetical molecular docking study of this compound with a target enzyme, such as a cytochrome P450, might reveal the following:

Binding Affinity: A calculated binding energy (e.g., in kcal/mol) suggesting the stability of the compound-protein complex.

Key Amino Acid Interactions: Identification of specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or halogen bonds with the ligand.

Role of Substituents: The bulky isopropyl group might fit into a hydrophobic pocket, while the bromine atom could interact with an electron-rich region of the active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Enzyme

| Parameter | Predicted Value/Interaction | Significance |

| Binding Energy | -7.5 kcal/mol | Indicates a potentially strong and stable interaction with the target. |

| Hydrogen Bonds | Imidazole N-H with Aspartic Acid residue | Anchors the molecule within the active site. |

| Hydrophobic Interactions | Isopropyl group with Leucine and Valine residues | Contributes to the overall binding affinity and specificity. |

| Halogen Bond | Bromine atom with a Carbonyl oxygen of a Glycine residue | Provides additional directional interaction and enhances binding. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. crpsonline.com For this compound and its derivatives, QSAR studies can be invaluable for predicting their biological activities and guiding the design of new, more potent analogues.

Research Findings:

QSAR studies on various classes of imidazole derivatives have been successfully performed to understand their inhibitory activities against different enzymes. crpsonline.comresearchgate.nettandfonline.com These studies typically involve the calculation of a wide range of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

A QSAR study on a series of analogues of this compound would involve synthesizing or computationally generating a set of related compounds with varying substituents. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed to correlate the structural variations with the observed activity.

For example, a 2D-QSAR model might reveal that the biological activity is correlated with descriptors such as:

LogP: A measure of the molecule's lipophilicity.

Topological Polar Surface Area (TPSA): A descriptor related to the molecule's polarity and its ability to permeate cell membranes.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by creating 3D contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues

| Descriptor | Type | Correlation with Activity | Implication for Design |

| LogP | Physicochemical | Positive | Increasing lipophilicity may enhance activity. |

| Molecular Shape | Steric | Negative correlation at certain positions | Bulky substituents at these positions may decrease activity. |

| Dipole Moment | Electronic | Positive | Increased polarity may be beneficial for interaction with the target. |

Chromatographic Separation Techniques (e.g., Regioisomer Separation)

Chromatographic techniques are essential for the purification and analysis of chemical compounds. For this compound, methods like High-Performance Liquid Chromatography (HPLC) are crucial for separating it from starting materials, byproducts, and, importantly, its regioisomers. ptfarm.plnih.gov

Research Findings:

The synthesis of substituted imidazoles can often lead to the formation of regioisomers, which have the same molecular formula but differ in the arrangement of substituents on the imidazole ring. For example, in the synthesis of this compound, the formation of 5-bromo-2-isopropyl-1H-imidazole is a possibility. Separating these regioisomers is critical as they can have different physical, chemical, and biological properties.

HPLC is a powerful technique for the separation of such closely related compounds. nih.govresearchgate.netwaters.com The separation is typically achieved by using a stationary phase (the column) and a mobile phase (the solvent system) that have different affinities for the isomers.

A typical HPLC method for the separation of this compound and its potential regioisomer might involve:

Column: A reversed-phase column (e.g., C18) where the stationary phase is nonpolar.

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation.

Detection: A UV detector set to a wavelength at which the imidazole ring absorbs light.

The different positions of the bromine atom in the regioisomers would likely result in slight differences in their polarity and interaction with the stationary phase, allowing for their separation and quantification.

Table 3: Illustrative HPLC Method for Regioisomer Separation

| Parameter | Condition | Purpose |

| Column | C18 (250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | The solvent system that carries the sample through the column. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220 nm | Allows for the detection and quantification of the separated compounds. |

| Retention Time (Hypothetical) | 4-bromo isomer: 5.2 min, 5-bromo isomer: 4.8 min | The different retention times indicate successful separation of the regioisomers. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2-isopropyl-1H-imidazole, and how can regioselectivity challenges be addressed?

- Methodology : The synthesis often involves bromination of pre-functionalized imidazole precursors. For example, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. highlights a scalable approach for a related compound (4-bromo-1,2-dimethyl-1H-imidazole) using selective debromination with isopropyl magnesium chloride, which could be adapted. To avoid undesired regioisomers, temperature control (e.g., reflux in THF) and catalyst selection (e.g., AIBN for radical initiation) are critical .

- Key Parameters : Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for nucleophilic substitutions, DCM for brominations) to favor the desired isomer .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Look for characteristic imidazole ring protons (δ 7.2–7.8 ppm) and isopropyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH). and provide reference spectra for brominated imidazoles, showing distinct aromatic splitting patterns .

- ¹³C NMR : Confirm bromine substitution via deshielded carbons adjacent to Br (δ 120–130 ppm) .

- IR Spectroscopy : Identify C-Br stretching (590–600 cm⁻¹) and imidazole C=N vibrations (1610–1630 cm⁻¹) .

- Purity Check : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Q. What are the common substitution reactions involving the bromine atom, and what factors influence their outcomes?

- Nucleophilic Substitution : Replace Br with amines, thiols, or alkoxides. For example, reacting with sodium methoxide in DMSO yields 2-isopropyl-4-methoxy-1H-imidazole. Steric hindrance from the isopropyl group may slow kinetics, requiring elevated temperatures (80–100°C) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., to introduce aryl groups at C4). Optimize ligand choice (e.g., XPhos) and base (K₂CO₃) for higher yields .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies when determining imidazole derivative structures?

- Software Tools : Use SHELXL ( ) for small-molecule refinement and ORTEP-3 ( ) for graphical representation of thermal ellipsoids. For disordered isopropyl groups, apply restraints to bond lengths and angles during refinement .

- Data Contradictions : If X-ray data conflicts with computational models (e.g., DFT-optimized geometries), re-examine hydrogen bonding patterns ( ) or twinning using PLATON’s TWINLAW .

Q. How does computational modeling predict the reactivity and biological interactions of this compound?

- Docking Studies : Use AutoDock Vina to simulate binding to targets like EGFR (). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (−0.15 e) for accuracy .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 bromine atom shows high electrophilicity (f⁻ = 0.12), favoring nucleophilic attacks .

Q. How can researchers address conflicting biological activity data across substituted imidazole analogs?

- Case Study : and report varying cytotoxicity for brominated benzimidazoles (e.g., Sb23 vs. Sb30). Differences arise from substituent electronic effects: electron-withdrawing groups (Br, Cl) enhance activity by stabilizing charge-transfer interactions, while methyl groups reduce solubility .

- Statistical Analysis : Apply multivariate regression to isolate substituent contributions (e.g., Hammett σ values) and validate with dose-response assays .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination with NBS | DCM, AIBN, 60°C, 12h | 78 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65 | |

| Nucleophilic Substitution | NaOMe, DMSO, 100°C, 6h | 82 |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.5 (imidazole H), δ 1.3 (CH₃) | |

| IR | 590 cm⁻¹ (C-Br), 1615 cm⁻¹ (C=N) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.